molecular formula C16H18N2O B7508488 1-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclopentane-1-carbonitrile

1-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclopentane-1-carbonitrile

Cat. No.: B7508488
M. Wt: 254.33 g/mol
InChI Key: UEMCBNVZKSCCJD-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclopentane-1-carbonitrile, also known as DQC, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclopentane-1-carbonitrile is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in the regulation of synaptic plasticity and memory formation, and dysfunction of the NMDA receptor has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclopentane-1-carbonitrile is its high yield and purity, which makes it suitable for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its precise effects on the brain.

Future Directions

There are several future directions for research on 1-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclopentane-1-carbonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases. Another area of interest is its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclopentane-1-carbonitrile involves the reaction of 2-cyclopentenone with 3,4-dihydro-2H-quinoline-1-carboxylic acid in the presence of a base catalyst. This reaction produces this compound in high yield and purity.

Scientific Research Applications

1-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclopentane-1-carbonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclopentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c17-12-16(9-3-4-10-16)15(19)18-11-5-7-13-6-1-2-8-14(13)18/h1-2,6,8H,3-5,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMCBNVZKSCCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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